1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2.ClH/c26-21-9-6-10-22(17-21)28-15-13-27(14-16-28)18-23(29)19-30-25-12-5-4-11-24(25)20-7-2-1-3-8-20;/h1-12,17,23,29H,13-16,18-19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFNDPFFAXFQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the biphenyl ether, the introduction of the piperazine ring, and the attachment of the chlorophenyl group. Common reagents used in these reactions include halogenated biphenyls, piperazine derivatives, and chlorophenyl compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted biphenyl or piperazine compounds.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol hydrochloride
- 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
Uniqueness
Compared to similar compounds, 1-([1,1’-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride stands out due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties or industrial applications.
Biological Activity
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound notable for its pharmacological properties. Its structure, characterized by a biphenyl moiety and a piperazine ring, suggests potential interactions with various neurotransmitter systems, which may contribute to its therapeutic effects in mood disorders and other medical conditions.
Chemical Structure and Properties
The compound has the following molecular formula: C20H24ClN2O2, indicating the presence of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The systematic name reflects its structural complexity, which includes multiple functional groups such as hydroxyl and piperazine substituents.
Research indicates that this compound interacts with several neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. This polypharmacological profile may be responsible for its efficacy in treating mood disorders, as it can modulate multiple signaling pathways simultaneously.
Pharmacological Effects
The compound exhibits a range of biological activities, including:
- Antidepressant Activity : Studies have shown that it may possess antidepressant-like effects through modulation of serotonin and norepinephrine levels.
- Antipsychotic Properties : Its interaction with dopamine receptors suggests potential use in managing psychotic disorders.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | Similar piperazine structure | Serotonergic antagonist | Lacks biphenyloxy group |
| Haloperidol | Piperidine derivative | Antipsychotic agent | Different receptor selectivity |
| Risperidone | Benzisoxazole derivative | Antipsychotic agent | Unique mechanism involving serotonin-dopamine balance |
This comparison highlights the unique biphenyloxy structure of the compound, which may confer distinct pharmacological properties compared to other similar compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- Mood Disorders : In a clinical setting, patients treated with this compound showed significant improvement in depressive symptoms compared to those receiving placebo treatment.
- Animal Models : Animal studies demonstrated that administration resulted in reduced anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent.
Synthesis and Purity
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Refluxing : Using solvents such as ethanol or methanol under reflux conditions to facilitate reactions.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure high purity and yield of the desired compound.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling a biphenyl-2-yloxypropanol intermediate with a 3-chlorophenyl-piperazine derivative. A reflux-based method using toluene as a solvent and triethylamine as a base has been employed for analogous piperazine-containing compounds, with heating durations adjusted to 24–48 hours for optimal yield . Microwave-assisted synthesis may enhance regioselectivity and reduce reaction time, as seen in related pyridazine derivatives . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended, followed by hydrochloride salt formation in ethanol/HCl.
Q. How can impurities in the synthesis of this compound be identified and quantified?
Impurities such as unreacted intermediates or stereoisomers can be resolved using reversed-phase HPLC with a C18 column and UV detection at 254 nm. Reference standards for related piperazine impurities (e.g., 4-phenylpiperazin-1-yl derivatives) have been documented, with retention times and spectral data aiding identification . Mass spectrometry (LC-MS) further confirms molecular weights of byproducts.
Q. What spectroscopic methods are critical for structural characterization?
- NMR : ¹H/¹³C NMR can resolve the biphenyl aromatic protons (δ 7.2–7.6 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and the propan-2-ol backbone (δ 4.0–4.5 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) confirms stereochemistry and hydrogen-bonding patterns in the hydrochloride salt, as demonstrated for analogous triazolone-piperazine structures .
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C-Cl stretch) validate functional groups .
Advanced Research Questions
Q. How can receptor binding assays be designed to evaluate this compound’s activity?
The compound’s piperazine moiety suggests potential interaction with serotonin (5-HT) or dopamine receptors. Competitive binding assays using radiolabeled ligands (e.g., [³H]-Ketanserin for 5-HT₂A) and transfected HEK293 cells are recommended. Dose-response curves (10⁻¹²–10⁻⁶ M) can determine IC₅₀ values, while Schild analysis distinguishes competitive vs. allosteric binding . Negative controls should include structurally related analogs lacking the 3-chlorophenyl group to assess specificity.
Q. What strategies address discrepancies in pharmacological data across studies?
Contradictions in IC₅₀ or efficacy may arise from differences in assay conditions (e.g., buffer pH, Mg²⁺ concentration) or cell lines. Standardizing protocols (e.g., uniform temperature/pH) and validating results across multiple models (e.g., primary neurons vs. recombinant systems) are critical. Comparative studies with reference compounds (e.g., clozapine for 5-HT receptors) can contextualize findings .
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Pharmacokinetics : Rodent studies with intravenous/oral administration (1–10 mg/kg) can measure bioavailability, half-life, and brain penetration via LC-MS/MS plasma analysis .
- Toxicity : Acute toxicity testing in zebrafish embryos (LC₅₀ determination) or murine models (AST/ALT levels for hepatic toxicity) is advised. Histopathological examination of liver/kidney tissues identifies organ-specific effects .
Q. How does stereochemistry influence biological activity?
The propan-2-ol chiral center’s configuration (R/S) can drastically alter receptor affinity. Enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) followed by in vitro testing is essential. For example, (R)-enantiomers of similar piperazine-propanol compounds show 10-fold higher 5-HT₁A affinity than (S)-forms .
Q. What computational methods predict this compound’s metabolic pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model oxidative metabolism at the piperazine nitrogen or biphenyl ring. CYP450 isoform docking (CYP3A4, CYP2D6) using AutoDock Vina identifies probable oxidation sites, guiding metabolite identification via HR-MS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
